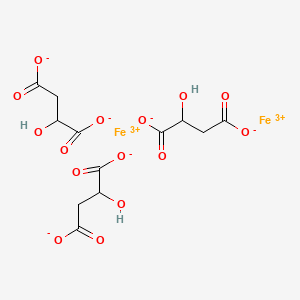
Ferric malate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferric malate is a coordination compound consisting of iron (III) ions complexed with malate ions. Malate is a derivative of malic acid, a naturally occurring organic compound found in many fruits. This compound is known for its role in various biological and chemical processes, particularly in iron supplementation and as a reagent in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferric malate can be synthesized by reacting ferric chloride with malic acid in an aqueous solution. The reaction typically involves dissolving ferric chloride in water and then adding malic acid to the solution. The mixture is stirred and heated to facilitate the formation of this compound. The reaction can be represented as follows:
FeCl3+C4H6O5→Fe(C4H4O5)+3HCl
Industrial Production Methods
Industrial production of this compound often involves the use of ligand-modified or ligand-coated ferric hydroxides. These methods are designed to improve the efficiency and yield of the synthesis process. For example, ferric hydroxide can be reacted with malic acid under controlled pH conditions to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
Ferric malate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Ferric ions (Fe³⁺) can be reduced to ferrous ions (Fe²⁺) under certain conditions.
Complexation Reactions: this compound can form complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include reducing agents like ascorbic acid and complexing agents such as ethylenediaminetetraacetic acid (EDTA). Reaction conditions often involve aqueous solutions with controlled pH and temperature to optimize the reaction outcomes.
Major Products
The major products of reactions involving this compound depend on the specific reagents and conditions used. For example, reduction reactions typically yield ferrous ions, while complexation reactions result in various iron-ligand complexes.
Aplicaciones Científicas De Investigación
Ferric malate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of iron content in samples.
Biology: Plays a role in studies related to iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation therapies to treat iron deficiency anemia.
Mecanismo De Acción
The mechanism of action of ferric malate involves the dissociation of the complex in biological systems, releasing ferric ions that can be absorbed and utilized by the body. The iron ions are transported via transferrin and stored in ferritin, playing a crucial role in various physiological processes, including oxygen transport and DNA synthesis .
Comparación Con Compuestos Similares
Ferric malate can be compared with other iron supplements such as ferric carboxymaltose and ferric derisomaltose. While all these compounds serve the purpose of iron supplementation, this compound is unique due to its specific complexation with malate, which may offer different bioavailability and tolerability profiles . Similar compounds include:
- Ferric carboxymaltose
- Ferric derisomaltose
- Ferric gluconate
- Ferric citrate
Each of these compounds has distinct properties and applications, making them suitable for different therapeutic and industrial uses.
Propiedades
Número CAS |
5905-51-1 |
|---|---|
Fórmula molecular |
C12H12Fe2O15 |
Peso molecular |
507.90 g/mol |
Nombre IUPAC |
2-hydroxybutanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6 |
Clave InChI |
JLLRXSCNTCSLFX-UHFFFAOYSA-H |
SMILES canónico |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



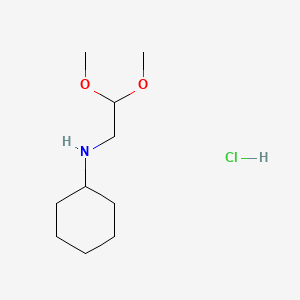

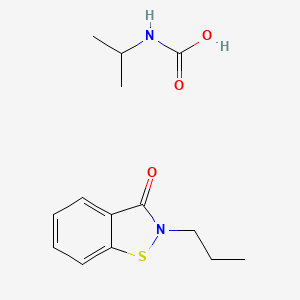

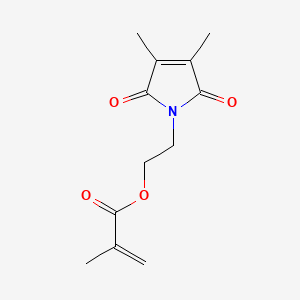
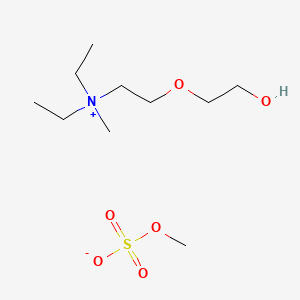
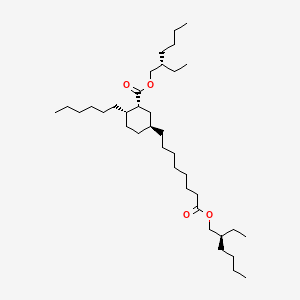

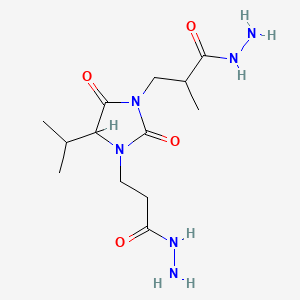
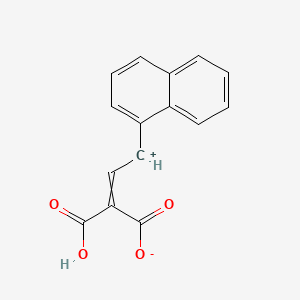
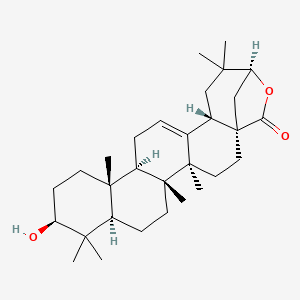

![N-(4-Butylphenyl)-4-[(2-chlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12675846.png)
